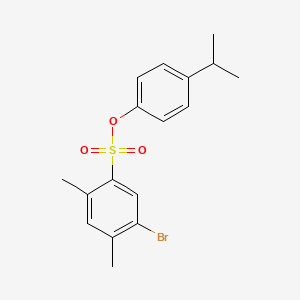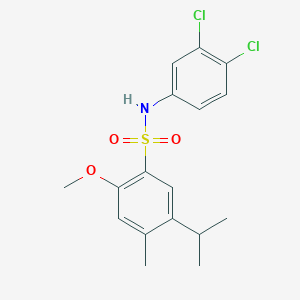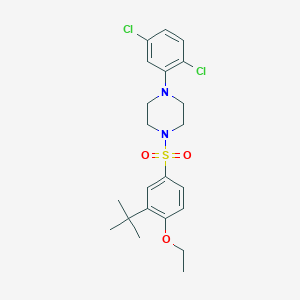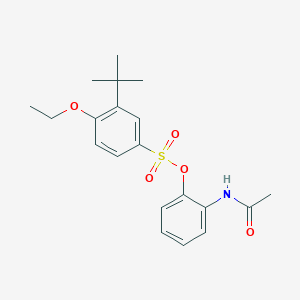
(4-Propan-2-ylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Propan-2-ylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as IBX-2 and is widely used in various chemical reactions.
Mécanisme D'action
The mechanism of action of (4-Propan-2-ylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate involves the transfer of oxygen atoms to the substrate. This process is mediated by the sulfonate group, which acts as a leaving group. The reaction proceeds through a single-electron transfer mechanism, and the resulting product is the corresponding oxidized substrate.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (4-Propan-2-ylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate. However, it has been reported that this compound is not toxic to cells and does not induce cell death. It has also been reported to have low mutagenic potential.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (4-Propan-2-ylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate in lab experiments has several advantages. It is a mild oxidizing agent that can be used in various chemical reactions without the need for harsh conditions. It is also easy to handle and store. However, this compound has some limitations, such as its limited solubility in water and some organic solvents. It also requires the use of a base, which can sometimes interfere with the reaction.
Orientations Futures
There are several future directions for the use of (4-Propan-2-ylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate in scientific research. One area of interest is the development of new synthetic routes for the production of this compound. Another area of interest is the use of this compound in the synthesis of new organic compounds with potential biological activity. Additionally, the use of (4-Propan-2-ylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate in catalytic reactions is an area of active research.
Conclusion:
In conclusion, (4-Propan-2-ylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate is a versatile chemical compound that has gained significant attention in scientific research. Its unique properties have made it a valuable tool in various chemical reactions. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (4-Propan-2-ylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various scientific fields.
Méthodes De Synthèse
The synthesis of (4-Propan-2-ylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate involves the reaction of 5-bromo-2,4-dimethylbenzenesulfonyl chloride with 4-isopropylphenol. This reaction takes place in the presence of a base such as triethylamine or pyridine. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified through column chromatography.
Applications De Recherche Scientifique
(4-Propan-2-ylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate has been extensively used in scientific research due to its unique properties. It is a versatile oxidizing agent that can be used in various chemical reactions such as oxidation of alcohols, aldehydes, and ketones. It has also been used in the synthesis of various organic compounds such as lactones, amides, and esters.
Propriétés
IUPAC Name |
(4-propan-2-ylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3S/c1-11(2)14-5-7-15(8-6-14)21-22(19,20)17-10-16(18)12(3)9-13(17)4/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZKMNZOOQPRRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=C(C=C2)C(C)C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Propan-2-yl)phenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Azetidin-1-yl)piperidine-1-carbonyl]-5-(dimethylamino)benzonitrile](/img/structure/B7440259.png)
![5-methoxy-N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]-4-oxo-1H-pyridine-2-carboxamide](/img/structure/B7440275.png)


![4-fluoro-3-methoxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440301.png)
![2,4-dichloro-5-fluoro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440303.png)
![4,6-dimethyl-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-2-carboxamide](/img/structure/B7440309.png)
![3-chloro-2-methyl-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440311.png)
![6-ethoxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B7440314.png)
![1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B7440316.png)



